5-Bromo-3-methyl-1,2,4-thiadiazole
Overview
Description
5-Bromo-3-methyl-1,2,4-thiadiazole is a heterocyclic organic compound with the molecular formula C4H5BrN2S . It is part of the thiadiazole class of compounds and contains a bromine atom, a methyl group, and a nitrogen-sulfur ring .
Molecular Structure Analysis
The molecular structure of 5-Bromo-3-methyl-1,2,4-thiadiazole is characterized by a five-membered ring containing one sulfur atom and two nitrogen atoms . The presence of a bromine atom and a methyl group further characterizes this compound .
Physical And Chemical Properties Analysis
5-Bromo-3-methyl-1,2,4-thiadiazole has a molecular weight of 179.04 g/mol . It is characterized by a topological polar surface area of 54 Ų and a complexity of 70 . Other computed properties include a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 0 .
Scientific Research Applications
Organic Synthesis
“5-Bromo-3-methyl-1,2,4-thiadiazole” is used in organic synthesis . It can serve as a building block in the synthesis of various organic compounds, contributing to the diversity and complexity of chemical structures.
Ligand for Metal Ions
This compound can act as a ligand, forming coordination compounds with metal ions . These complexes can be used in various fields, including catalysis and materials science.
Electronic Structure Studies
“5-Bromo-3-methyl-1,2,4-thiadiazole” and its derivatives have been used in studies of electronic structure and electron delocalization . Understanding these properties is crucial for the design of electronic devices and materials.
C-H Direct Arylation Reactions
This compound has been involved in palladium-catalyzed C-H direct arylation reactions . This type of reaction is a powerful tool in organic synthesis, allowing for the direct functionalization of carbon-hydrogen bonds.
Aromatic Nucleophilic and Cross-Coupling Reactions
“5-Bromo-3-methyl-1,2,4-thiadiazole” can participate in aromatic nucleophilic and cross-coupling reactions . These reactions are fundamental in the synthesis of biologically active compounds and materials.
Safety and Hazards
5-Bromo-3-methyl-1,2,4-thiadiazole is classified as having acute toxicity (oral, dermal, and inhalation), skin irritation, eye irritation, and specific target organ toxicity (single exposure, respiratory system) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .
Future Directions
Thiadiazole derivatives, including 5-Bromo-3-methyl-1,2,4-thiadiazole, have been the subject of extensive research due to their broad spectrum of biological activities . Future research directions may include the design and synthesis of new series of thiadiazole derivatives to enhance their cytotoxic activity , and the exploration of their various biological activities .
Mechanism of Action
Target of Action
It’s worth noting that thiadiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It’s known that the compound can act as a ligand, forming coordination compounds with metal ions, which can be used in catalytic reactions and materials science .
Biochemical Pathways
Given the diverse biological activities of thiadiazole derivatives, it’s likely that multiple pathways are affected .
Result of Action
Thiadiazole derivatives have been found to exhibit diverse biological activities, suggesting a range of potential molecular and cellular effects .
Action Environment
It’s known that the compound should be stored in a dry, cool place, away from fire and flammable materials .
properties
IUPAC Name |
5-bromo-3-methyl-1,2,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2S/c1-2-5-3(4)7-6-2/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFYFSQFLKUMEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90512945 | |
Record name | 5-Bromo-3-methyl-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90512945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-methyl-1,2,4-thiadiazole | |
CAS RN |
54681-68-4 | |
Record name | 5-Bromo-3-methyl-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90512945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-3-methyl-1,2,4-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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